Butyl 2-cyanobenzoate

Description

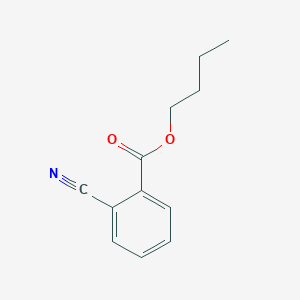

Butyl 2-cyanobenzoate is an organic compound belonging to the benzoate ester family, characterized by a butyl ester group and a cyano (-CN) substituent at the ortho (2-) position of the benzene ring. The cyano group, a strong electron-withdrawing substituent, likely influences reactivity, enabling participation in nucleophilic additions or cyclization reactions, which are valuable in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

919535-98-1 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

butyl 2-cyanobenzoate |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-15-12(14)11-7-5-4-6-10(11)9-13/h4-7H,2-3,8H2,1H3 |

InChI Key |

VZOMVSGTGYTJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-cyanobenzoate can be synthesized through the esterification of 2-cyanobenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-Cyanobenzoic acid+ButanolAcid CatalystButyl 2-cyanobenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyanobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-cyanobenzoic acid and butanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-Cyanobenzoic acid and butanol.

Reduction: Butyl 2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-cyanobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

Pharmaceutical Research: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs.

Chemical Biology: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of butyl 2-cyanobenzoate depends on the specific application and reaction it is involved in. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Synthetic Utility: The cyano group in this compound can act as a precursor for carboxylic acids or amines via hydrolysis or reduction, expanding its utility in multi-step syntheses .

- Toxicity and Safety: While specific data on this compound is unavailable, related acrylates (e.g., Butyl Acrylate) exhibit skin irritation and sensitization risks, necessitating protective handling .

- Environmental Impact: Benzoate esters with log Pow ≤4 (indicating moderate hydrophobicity) are less bioaccumulative, aligning with this compound’s predicted environmental profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.